2-Propanol, 1-azido-3-chloro-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-azido-3-chloro-, (2S)- typically involves the reaction of epichlorohydrin with sodium azide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Epichlorohydrin+Sodium Azide→1-Azido-3-chloro-2-propanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-azido-3-chloro-, (2S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents (e.g., dichloromethane), controlled temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Chromium trioxide, acetic acid, room temperature.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 1-amino-3-chloro-2-propanol.
Oxidation: 1-azido-3-chloropropanone.
Scientific Research Applications
2-Propanol, 1-azido-3-chloro-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with azido functionalities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-azido-3-chloro-, (2S)- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The compound’s reactivity is primarily due to the presence of the azido and hydroxyl groups, which can undergo nucleophilic substitution and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1-Azido-2,3-epoxypropane: Similar in structure but contains an epoxide group instead of a hydroxyl group.
3-Azido-1-propanol: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
1-Azido-3-chloropropane: Similar but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
2-Propanol, 1-azido-3-chloro-, (2S)- is unique due to its combination of azido, chloro, and hydroxyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its chiral nature also allows for enantioselective reactions, which are valuable in the synthesis of optically active compounds.
Properties
CAS No. |
681225-50-3 |
---|---|
Molecular Formula |
C3H6ClN3O |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
(2S)-1-azido-3-chloropropan-2-ol |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2/t3-/m1/s1 |
InChI Key |
DTXBDTUEXOVFTN-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@@H](CCl)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(CCl)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.